molecular formula C19H26O4S B418244 2-Oxo-1,3-benzoxathiol-5-yl laurate

2-Oxo-1,3-benzoxathiol-5-yl laurate

Cat. No.: B418244
M. Wt: 350.5g/mol
InChI Key: BNKNQLNQCNBCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,3-benzoxathiol-5-yl laurate is an ester derivative of the 2-oxo-1,3-benzoxathiol scaffold, where the lauric acid (dodecanoic acid) moiety is esterified at the 5-position of the heterocyclic ring. The core benzoxathiol structure comprises a fused benzene ring with a 1,3-oxathiolane ring containing a ketone group at the 2-position. This compound is hypothesized to exhibit enhanced lipophilicity due to the long-chain laurate group, which may influence its biological activity, solubility, and membrane permeability .

Properties

Molecular Formula

C19H26O4S

Molecular Weight

350.5g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) dodecanoate

InChI

InChI=1S/C19H26O4S/c1-2-3-4-5-6-7-8-9-10-11-18(20)22-15-12-13-16-17(14-15)24-19(21)23-16/h12-14H,2-11H2,1H3

InChI Key

BNKNQLNQCNBCDG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)OC(=O)S2

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)OC(=O)S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The laurate ester differs from related compounds in the length and hydrophobicity of its acyl chain. Key comparisons include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties
2-Oxo-1,3-benzoxathiol-5-yl laurate Laurate (C12) C₁₉H₂₆O₄S 354.48 g/mol* High lipophilicity (predicted logP > 5)
2-Oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate 3-Methylbenzoate C₁₅H₁₀O₄S 286.30 g/mol Moderate lipophilicity (logP ~3.5)
Isopropyl 2-oxo-1,3-benzoxathiol-5-yl carbonate Isopropyl carbonate C₁₁H₁₀O₅S 254.26 g/mol Lower molecular weight, higher solubility
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyloxy (C12) C₂₃H₄₂O₆ 414.58 g/mol Antibacterial activity against Gram-positive bacteria

*Calculated based on analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.